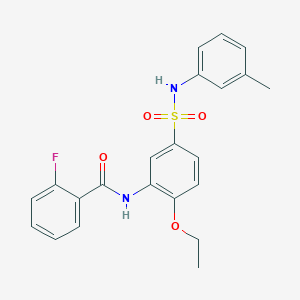
N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide, also known as E7820, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. It is a member of the sulfonamide class of drugs and is being developed by Eisai Co., Ltd.
Mechanism of Action
The mechanism of action of N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide involves the inhibition of the tyrosine kinase activity of vascular endothelial growth factor receptor 2 (VEGFR2) and fibroblast growth factor receptor 1 (FGFR1). These receptors are involved in the regulation of angiogenesis and lymphangiogenesis, which are critical processes for tumor growth and metastasis. By inhibiting these receptors, N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide blocks the formation of new blood vessels and lymphatic vessels, thereby starving the tumor of nutrients and oxygen.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide has been shown to have other biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the progression of cancer. N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide has also been shown to inhibit the growth of fibroblasts, which are involved in the formation of fibrotic tissue in the tumor microenvironment.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide is its specificity for VEGFR2 and FGFR1, which reduces the risk of off-target effects. N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide also has good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one of the limitations of N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Future Directions
For research on N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide include combination therapy, biomarker development, and improved formulations.
Synthesis Methods
The synthesis of N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide involves a series of reactions starting from 2-fluorobenzoic acid. The first step is the conversion of 2-fluorobenzoic acid to 2-fluorobenzoyl chloride using thionyl chloride. The resulting 2-fluorobenzoyl chloride is then reacted with N-(2-ethoxy-5-aminophenyl)sulfonamide to give N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide. The overall yield of the synthesis is around 50%.
Scientific Research Applications
N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide has been extensively studied in preclinical models of cancer. It has shown potent anti-tumor activity in a variety of cancer types, including breast, lung, colon, and pancreatic cancer. N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide has been shown to inhibit tumor growth by targeting the tumor microenvironment, specifically by inhibiting angiogenesis and lymphangiogenesis. This makes N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide a promising drug candidate for the treatment of cancer.
properties
IUPAC Name |
N-[2-ethoxy-5-[(3-methylphenyl)sulfamoyl]phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S/c1-3-29-21-12-11-17(30(27,28)25-16-8-6-7-15(2)13-16)14-20(21)24-22(26)18-9-4-5-10-19(18)23/h4-14,25H,3H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLWWZTZUMMSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-ethoxy-5-[(3-methylphenyl)sulfamoyl]phenyl}-2-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

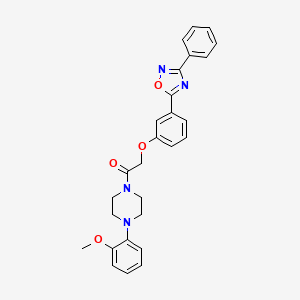
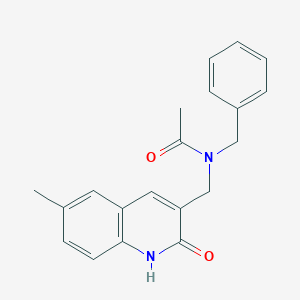




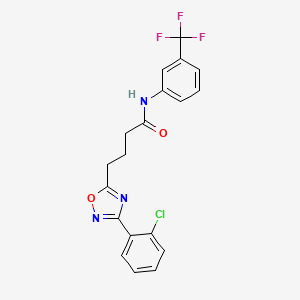

![1-benzoyl-N-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7716822.png)

![methyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzoate](/img/structure/B7716841.png)
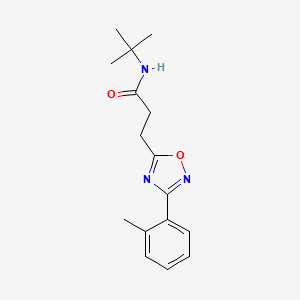

![4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7716860.png)